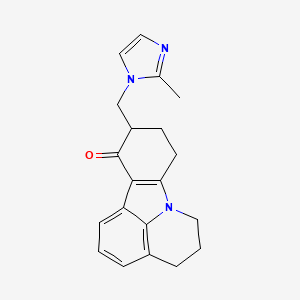

5-HT3 antagonist 3

Description

Structure

3D Structure

Properties

IUPAC Name |

12-[(2-methylimidazol-1-yl)methyl]-1-azatetracyclo[7.6.1.05,16.010,15]hexadeca-5(16),6,8,10(15)-tetraen-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-13-21-9-11-22(13)12-15-7-8-17-18(20(15)24)16-6-2-4-14-5-3-10-23(17)19(14)16/h2,4,6,9,11,15H,3,5,7-8,10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNFDKWULDWJDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC5=C4N3CCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80869652 | |

| Record name | 10-[(2-Methyl-1H-imidazol-1-yl)methyl]-5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis and Characterization of Ondansetron: A Comprehensive Technical Guide for Researchers

Introduction

Ondansetron is a potent and highly selective serotonin 5-HT3 receptor antagonist, widely recognized for its efficacy in preventing nausea and vomiting, particularly that induced by chemotherapy and radiotherapy. As a cornerstone of antiemetic therapy, the synthesis and characterization of ondansetron are of significant interest to researchers, scientists, and professionals in the field of drug development. This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and pharmacological properties of ondansetron, complete with detailed experimental protocols and data presentation.

Synthesis of Ondansetron

The chemical synthesis of ondansetron, chemically known as 9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one, typically involves a multi-step process. One common and efficient route involves the key steps of a Mannich reaction followed by a Michael addition.[1]

A concise and effective synthesis of ondansetron can be achieved from the readily available N-methyltetrahydrocarbazolone. This process involves a direct Mannich α-methylenation and an alumina-catalyzed Michael addition of imidazole to the resulting exocyclic α,β-unsaturated ketone.[1] An alternative approach involves the reaction of 3-((dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride with 2-methylimidazole.[2]

Experimental Protocol: Synthesis of Ondansetron[1]

Step 1: α-Methylenation of N-methyltetrahydrocarbazolone

-

A mixture of N-methyltetrahydrocarbazolone (1 equivalent), paraformaldehyde (or 37% aqueous formaldehyde solution), and a catalytic or stoichiometric amount of a secondary amine (e.g., morpholine) in refluxing acetic acid is prepared.

-

The reaction mixture is heated at reflux until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude exocyclic α,β-unsaturated ketone product is typically used in the next step without further purification.

Step 2: Michael Addition of 2-Methylimidazole

-

The crude α-methylene ketone from the previous step is dissolved in a suitable solvent, such as chloroform.

-

2-Methylimidazole and alumina are added to the solution.

-

The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The alumina is removed by filtration, and the filter cake is washed with chloroform.

-

The combined chloroform layers are washed successively with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is evaporated under reduced pressure.

-

The resulting crude ondansetron is purified by trituration with ethyl acetate to yield a white crystalline solid.

The overall yield for this two-step process is reported to be approximately 70%.[1]

Characterization of Ondansetron

The structural confirmation and purity assessment of synthesized ondansetron are crucial steps and are typically performed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure of ondansetron. The chemical shifts and coupling constants provide detailed information about the arrangement of protons and carbon atoms within the molecule.

Table 1: ¹H NMR Spectral Data for Ondansetron

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.22 | m | 1H | Aromatic H |

| 7.28 | m | 3H | Aromatic H |

| 6.88 | d, J=1 Hz | 1H | Imidazole H |

| 6.85 | d, J=1 Hz | 1H | Imidazole H |

| 4.63 | dd, J=4.4 Hz, 14 Hz | 1H | N-CH₂ |

| 4.04 | dd, J=8.8 Hz, 14 Hz | 1H | N-CH₂ |

| 3.66 | s | 3H | N-CH₃ |

| 2.90 | m | 3H | CH₂ and CH |

| 2.41 | s | 3H | Imidazole-CH₃ |

| 2.18 | m | 1H | CH₂ |

| 1.90 | m | 1H | CH₂ |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data for Ondansetron

| Chemical Shift (δ) ppm | Assignment |

| 193.5 | C=O |

| 144.9 | Aromatic C |

| 141.2 | Aromatic C |

| 136.9 | Aromatic C |

| 128.5 | Aromatic C |

| 126.8 | Imidazole C |

| 122.3 | Aromatic C |

| 120.9 | Imidazole C |

| 118.9 | Aromatic C |

| 111.9 | Aromatic C |

| 109.5 | Aromatic C |

| 52.3 | N-CH₂ |

| 41.5 | CH |

| 30.8 | N-CH₃ |

| 29.5 | CH₂ |

| 23.3 | CH₂ |

| 13.0 | Imidazole-CH₃ |

Note: Specific assignments may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of ondansetron and to study its fragmentation pattern, further confirming its identity. The electrospray ionization mass spectrum of ondansetron typically shows a molecular ion peak corresponding to its molecular weight (293.36 g/mol ). High-resolution mass spectrometry can provide the exact elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the ondansetron molecule. Key characteristic peaks include those for the carbonyl (C=O) stretching of the ketone and C-N stretching vibrations.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of ondansetron and for identifying and quantifying any impurities. A reversed-phase HPLC method is commonly used, and the purity of the final product should be greater than 99.0%.

Pharmacological Characterization

Ondansetron exerts its antiemetic effect by selectively antagonizing the 5-HT3 receptor, which is a ligand-gated ion channel.

5-HT3 Receptor Binding Affinity

The binding affinity of ondansetron to the 5-HT3 receptor is a key measure of its potency. This is typically determined through radioligand binding assays, where ondansetron competes with a radiolabeled ligand (e.g., [³H]granisetron) for binding to the receptor. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.

In Vitro and In Vivo Efficacy

The antagonist activity of ondansetron can be evaluated in various in vitro and in vivo models. For instance, in isolated tissue preparations, ondansetron can inhibit the contractile responses induced by 5-HT3 receptor agonists. In vivo studies in animal models are used to assess its ability to block emesis induced by chemotherapeutic agents.

Signaling Pathway and Experimental Workflow

5-HT3 Receptor Signaling Pathway and Antagonism by Ondansetron

The 5-HT3 receptor is a pentameric ligand-gated ion channel. When serotonin (5-HT) binds to the receptor, it induces a conformational change that opens a central ion channel, leading to the influx of cations (primarily Na⁺ and Ca²⁺) and subsequent neuronal depolarization. Ondansetron, as a competitive antagonist, binds to the same site as serotonin but does not activate the channel, thereby blocking the downstream signaling cascade.

Caption: 5-HT3 receptor signaling pathway and its inhibition by ondansetron.

General Experimental Workflow for Synthesis and Characterization

The overall process for synthesizing and characterizing ondansetron follows a logical progression from chemical synthesis to rigorous analytical and pharmacological evaluation.

Caption: General workflow for the synthesis and characterization of ondansetron.

This technical guide has provided a detailed overview of the synthesis and characterization of the 5-HT3 receptor antagonist, ondansetron. The presented experimental protocols, tabulated spectral data, and illustrative diagrams offer a valuable resource for researchers and professionals engaged in the development and analysis of this important therapeutic agent. The robust methodologies for synthesis and the comprehensive techniques for characterization are essential for ensuring the quality, purity, and efficacy of ondansetron in its clinical applications.

References

In Vitro Pharmacological Profiling of a Novel 5-HT3 Antagonist: Compound 3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological profiling of "Compound 3," a novel benzimidazole-arylpiperazine derivative identified as a potent 5-HT3 receptor antagonist. This document details the experimental methodologies, presents key quantitative data, and visualizes the underlying biological and experimental frameworks to facilitate a deeper understanding of its mechanism of action and pharmacological characteristics.

Introduction

The 5-HT3 receptor, a member of the Cys-loop superfamily of ligand-gated ion channels, is a key target in drug discovery, particularly for the management of chemotherapy-induced nausea and vomiting, and irritable bowel syndrome.[1][2] Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor is a cation-selective ion channel.[3] Upon binding of serotonin, the channel opens, leading to a rapid influx of cations such as Na+ and Ca2+, resulting in neuronal depolarization.[3][4] The development of selective 5-HT3 receptor antagonists has been a significant advancement in pharmacotherapy. This guide focuses on the in vitro characterization of a promising new chemical entity, Compound 3.

Quantitative Pharmacological Data

The in vitro pharmacological profile of Compound 3 was established through a series of binding and functional assays. The data, presented below, includes its binding affinity for the 5-HT3 receptor and, for context, its affinity for the 5-HT1A receptor, alongside a comparison with well-established 5-HT3 antagonists.

| Compound | 5-HT3 Receptor Ki (nM) | 5-HT1A Receptor Ki (nM) | Receptor Selectivity (over α1-adrenergic and D2) |

| Compound 3 | 27.2 | 18.0 | >1000-10,000 nM |

| Ondansetron | ~0.4 | >1000 | High |

| Granisetron | ~0.1 | >1000 | High |

| Tropisetron | ~0.6 | >1000 | High |

| Palonosetron | ~0.04 | >1000 | High |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are foundational for the pharmacological characterization of novel 5-HT3 receptor antagonists.

Radioligand Binding Assay for 5-HT3 Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT3 receptor.

Materials and Reagents:

-

Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT3 receptor.

-

Radioligand: [3H]-Granisetron or [3H]-GR65630.

-

Reference Compound: A known high-affinity 5-HT3 antagonist (e.g., Ondansetron).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well plates and glass fiber filters.

Protocol:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human 5-HT3 receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in the assay buffer to a final protein concentration of 5-10 µ g/well .

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, the test compound (Compound 3) at various concentrations, and the radioligand at a concentration close to its Kd value.

-

Add the membrane preparation to initiate the binding reaction.

-

For non-specific binding determination, a high concentration of the reference compound is used.

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

-

Detection:

-

Dry the filters and add a scintillation cocktail.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Calculate the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

-

Functional Antagonism Assay using Calcium Imaging

This assay assesses the functional antagonist activity of Compound 3 by measuring its ability to inhibit agonist-induced calcium influx in cells expressing the 5-HT3 receptor.

Materials and Reagents:

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT3A receptor.

-

Agonist: Serotonin (5-HT) or a selective 5-HT3 agonist like m-chlorophenylbiguanide (mCPBG).

-

Calcium Indicator Dye: Fluo-4 AM or similar.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

Protocol:

-

Cell Preparation:

-

Seed the cells in a 96-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.

-

Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) by incubating them in a dye-containing buffer for 60 minutes at 37°C.

-

Wash the cells with the assay buffer to remove excess dye.

-

-

Compound Incubation:

-

Add varying concentrations of the test compound (Compound 3) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

-

Agonist Stimulation and Detection:

-

Measure the baseline fluorescence using a fluorescence plate reader.

-

Add the 5-HT3 receptor agonist to the wells to stimulate the receptor.

-

Immediately begin measuring the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the influx of calcium.

-

Determine the inhibitory effect of Compound 3 by comparing the agonist-induced calcium response in the presence and absence of the antagonist.

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.

-

Electrophysiological Assay using Patch-Clamp

Whole-cell patch-clamp electrophysiology directly measures the ion channel function of the 5-HT3 receptor and the inhibitory effect of antagonists.

Materials and Reagents:

-

Cell Line: tsA-201 or other suitable cells transfected with the 5-HT3 receptor cDNA.

-

External Solution (ACSF): Containing NaCl, KCl, CaCl2, MgCl2, glucose, and a buffer (e.g., HEPES), pH 7.4.

-

Internal (Pipette) Solution: Containing a potassium salt (e.g., K-gluconate or KCl), MgCl2, EGTA, and a buffer (e.g., HEPES), pH 7.2.

-

Agonist: Serotonin (5-HT).

-

Patch-clamp rig: Including an amplifier, micromanipulator, and data acquisition system.

Protocol:

-

Cell Preparation:

-

Culture the transfected cells on coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

-

-

Patch Pipette and Seal Formation:

-

Pull glass micropipettes to a resistance of 4-8 MΩ when filled with the internal solution.

-

Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

-

Whole-Cell Configuration:

-

Apply a brief pulse of suction to rupture the membrane patch, establishing a whole-cell recording configuration.

-

Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

-

-

Recording and Drug Application:

-

Apply the agonist (5-HT) to the cell using a perfusion system to evoke an inward current.

-

After establishing a stable baseline response, co-apply the agonist with varying concentrations of the antagonist (Compound 3).

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current in the absence and presence of the antagonist.

-

Calculate the percentage of inhibition for each concentration of the antagonist.

-

Construct a concentration-response curve and determine the IC50 value.

-

Visualizations: Signaling Pathway and Experimental Workflow

To further elucidate the context of this pharmacological profiling, the following diagrams, generated using Graphviz (DOT language), illustrate the 5-HT3 receptor signaling pathway and the general experimental workflow.

Caption: 5-HT3 Receptor Signaling Pathway.

References

The Intricate Dance of Structure and Activity: A Technical Guide to the Structure-Activity Relationships of 5-HT3 Receptor Antagonist Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of structure-activity relationship (SAR) studies for 5-HT3 receptor antagonists, a critical class of drugs primarily used in the management of nausea and vomiting, particularly that induced by chemotherapy. Through a detailed exploration of quantitative data, experimental methodologies, and visual representations of key biological and experimental processes, this document aims to provide a comprehensive resource for professionals engaged in the discovery and development of novel 5-HT3 receptor modulators.

Quantitative Structure-Activity Relationship Data

The potency and efficacy of 5-HT3 receptor antagonists are exquisitely sensitive to their molecular architecture. The following tables summarize quantitative SAR data for several series of antagonist analogs, providing a comparative overview of how structural modifications influence binding affinity (pKi) and inhibitory concentration (IC50).

Table 1: SAR of Quinazoline and Isoquinoline Analogs

This table presents the 5-HT3A receptor binding affinities (pKi) for a series of quinazoline and isoquinoline derivatives. The data highlights the impact of substitutions at various positions on the heterocyclic core.

| Compound | Scaffold | R1 | R2 | R3 | pKi |

| 1 | Quinazoline | N-methylhomopiperazine | NHMe | 6-Cl | 7.75 |

| 6 | Quinazoline | N-methylpiperazine | NHMe | 6-Cl | 8.95 |

| 11 | Quinazoline | N-methylpiperazine | H | 6-Cl | 7.91 |

| 21 | Quinazoline | N-methylpiperazine | NHMe | H | 8.24 |

| 22 | Quinazoline | N-methylpiperazine | NH2 | 6-Cl | 10.29 |

| 30 | Quinoline | N-methylpiperazine | NHMe | - | 8.84 |

| 51 | Quinoline | N-methylpiperazine | H | - | 8.01 |

| 52 | Isoquinoline | N-methylpiperazine | H | - | 7.91 |

Data extracted from Verheij et al., J Med Chem, 2012.[1][2][3]

Table 2: SAR of Tropisetron and Granisetron Analogs

This table showcases the binding affinities (Ki in nM) of various analogs of the established 5-HT3 antagonists, tropisetron and granisetron, at the 5-HT3A receptor.

| Compound | Parent | Modification | Ki (nM) |

| Tropisetron | - | - | 0.32 |

| Analog 1 | Tropisetron | 5-Methoxyindole | 0.89 |

| Analog 2 | Tropisetron | 6-Methoxyindole | 1.2 |

| Analog 3 | Tropisetron | 7-Methoxyindole | 2.5 |

| Granisetron | - | - | 0.21 |

| Analog 4 | Granisetron | N-benzyl | 1.8 |

| Analog 5 | Granisetron | 5-Methoxyindazole | >10000 |

Data extracted from a study on the binding orientations of tropisetron and granisetron.[4]

Table 3: SAR of Ondansetron Analogs

This table provides a summary of the inhibitory potency (pIC50) of a series of ondansetron analogs, demonstrating the effects of modifications to the carbazolone and imidazole moieties.

| Compound | Modification | pIC50 |

| Ondansetron | - | 8.1 |

| Analog A | N-benzyl imidazole | 7.5 |

| Analog B | Tetrahydrocarbazolone reduction | 7.2 |

| Analog C | 6-Chloro-carbazolone | 8.3 |

| Analog D | Imidazole replaced with triazole | 6.9 |

Note: Data synthesized from various medicinal chemistry publications on ondansetron analogs.

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed in the SAR studies of 5-HT3 receptor antagonists.

Radioligand Binding Assay: [³H]Granisetron Displacement

This protocol describes a competitive binding assay to determine the affinity of test compounds for the 5-HT3 receptor.

Materials:

-

Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT3A receptor.

-

Radioligand: [³H]Granisetron (Specific Activity: 70-90 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: 10 µM Granisetron.

-

Test Compounds: Serial dilutions in assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters (GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold assay buffer and centrifuge at 4°C. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [³H]Granisetron (final concentration ~0.5 nM), and 150 µL of membrane preparation (20-40 µg protein).

-

Non-specific Binding: 50 µL of 10 µM Granisetron, 50 µL of [³H]Granisetron, and 150 µL of membrane preparation.

-

Competition: 50 µL of test compound at various concentrations, 50 µL of [³H]Granisetron, and 150 µL of membrane preparation.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique measures the ability of antagonist analogs to inhibit the ion channel function of the 5-HT3 receptor.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the human 5-HT3A receptor subunit.

-

ND96 solution: 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.

-

Collagenase solution: 2 mg/mL in ND96.

-

Recording solution: ND96.

-

Agonist: Serotonin (5-HT).

-

Test Compounds: Antagonist analogs at various concentrations.

-

Glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.

-

TEVC amplifier and data acquisition system.

Procedure:

-

Oocyte Preparation: Surgically remove oocyte lobes from an anesthetized female Xenopus laevis. Incubate the oocytes in collagenase solution to defolliculate. Select stage V-VI oocytes for injection.

-

cRNA Injection: Inject each oocyte with 50 nL of 5-HT3A cRNA (0.1-1 µg/µL). Incubate the injected oocytes in ND96 supplemented with antibiotics at 18°C for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

-

Clamp the membrane potential at a holding potential of -60 mV.

-

Apply a saturating concentration of 5-HT (e.g., 10 µM) to elicit a maximal inward current (Imax).

-

Wash the oocyte with recording solution until the current returns to baseline.

-

Pre-incubate the oocyte with a specific concentration of the antagonist analog for 2-5 minutes.

-

Co-apply the same concentration of the antagonist with 10 µM 5-HT and record the inhibited current (I).

-

Repeat for a range of antagonist concentrations.

-

-

Data Analysis: Calculate the percentage of inhibition for each antagonist concentration: % Inhibition = 100 * (1 - (I / Imax)). Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Model: Cisplatin-Induced Emesis in Ferrets

This animal model is used to assess the anti-emetic efficacy of 5-HT3 antagonist analogs.

Materials:

-

Male ferrets (1-1.5 kg).

-

Cisplatin solution (5 mg/mL in saline).

-

Test Compounds: Antagonist analogs formulated for intravenous or oral administration.

-

Vehicle control.

-

Observation cages.

Procedure:

-

Acclimatization: Acclimatize the ferrets to the observation cages for at least one hour before the experiment.

-

Dosing: Administer the test compound or vehicle to the ferrets (e.g., intravenously via a cannulated cephalic vein or orally via gavage).

-

Emetic Challenge: 30 minutes after drug administration, administer cisplatin (10 mg/kg, i.v.).

-

Observation: Observe the animals continuously for a period of 4-6 hours. Record the latency to the first emetic episode (retching or vomiting) and the total number of retches and vomits.

-

Data Analysis: Compare the number of emetic episodes and the latency to the first episode between the vehicle-treated and drug-treated groups. Calculate the percentage protection from emesis for each dose of the test compound. Determine the ED50 (the dose that protects 50% of the animals from emesis).

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate fundamental aspects of 5-HT3 receptor signaling and the process of SAR studies.

Caption: 5-HT3 Receptor Signaling Pathway.

Caption: General Workflow of a Structure-Activity Relationship Study.

Caption: Logical Relationships in SAR Analysis.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-HT3 Antagonists: A Case Study of Ondansetron

Introduction

Serotonin 5-HT3 receptor antagonists are a class of drugs pivotal in the management of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy.[1][2] These agents exert their therapeutic effect by selectively blocking the action of serotonin at 5-HT3 receptors, which are ligand-gated ion channels located on peripheral vagal nerve terminals and in the central nervous system's chemoreceptor trigger zone.[1][3][4] Understanding the physicochemical properties of these antagonists is fundamental for drug development, formulation, and ensuring optimal bioavailability and therapeutic efficacy.

This guide provides a detailed overview of the core physicochemical properties of 5-HT3 antagonists, using Ondansetron as a representative example. Ondansetron is a first-generation, highly selective 5-HT3 antagonist and a cornerstone in antiemetic therapy.

Physicochemical Properties of Ondansetron

The following table summarizes the key physicochemical properties of Ondansetron and its commonly used hydrochloride salt.

| Property | Value | Form | Reference |

| Molecular Formula | C₁₈H₁₉N₃O | Base | |

| C₁₈H₁₉N₃O · HCl · 2H₂O | Hydrochloride Dihydrate | ||

| Molecular Weight | 293.4 g/mol | Base | |

| 365.9 g/mol | Hydrochloride Dihydrate | ||

| pKa (Strongest Basic) | 7.34 - 7.4 | Base/Hydrochloride | |

| LogP (Octanol-Water) | 2.3 - 2.56 | Base | |

| Melting Point | 231-232 °C | Base | |

| 178.5-179.5 °C | Hydrochloride Dihydrate | ||

| Appearance | White to off-white crystalline powder | Hydrochloride Dihydrate | |

| Solubility (Water) | Sparingly soluble | Base | |

| 25 mg/mL | Hydrochloride | ||

| Soluble in water and normal saline | Hydrochloride Dihydrate | ||

| Solubility (Organic Solvents) | Soluble in methanol. Sparingly soluble in alcohol. Slightly soluble in isopropyl alcohol and dichloromethane. Very slightly soluble in acetone, chloroform, and ethyl acetate. | Hydrochloride | |

| Ethanol: ~0.5 mg/mL, DMSO: ~20 mg/mL, Dimethyl formamide: ~10 mg/mL | Hydrochloride |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug characterization. Below are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of a molecule's acidity or basicity and significantly influences its solubility and absorption at different physiological pH values. Potentiometric titration is a high-precision technique for pKa determination.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the analyte (Ondansetron) at a concentration of approximately 10⁻⁴ M in a suitable solvent, often a mixture with water to ensure solubility.

-

Prepare standardized titrant solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).

-

Prepare a solution of 0.15 M potassium chloride (KCl) to maintain constant ionic strength throughout the titration.

-

-

Calibration:

-

Calibrate the pH meter using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the analyte solution into a reaction vessel equipped with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with pH measurements, especially in neutral to high pH ranges.

-

For a basic substance like Ondansetron, titrate the solution with the standardized 0.1 M HCl. Add the titrant in small, precise increments.

-

After each addition, allow the pH reading to stabilize (e.g., drift of less than 0.01 pH units per minute) before recording the pH and the volume of titrant added.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa is determined from the inflection point of this curve. This can be more accurately found by plotting the first or second derivative of the titration curve. The pH at the half-equivalence point corresponds to the pKa.

-

Determination of LogP by the Shake-Flask Method

The partition coefficient (LogP) quantifies the lipophilicity of a compound, which is a critical determinant of its ability to cross biological membranes. The shake-flask method is the gold standard for LogP determination.

Methodology:

-

Phase Preparation:

-

Prepare a buffered aqueous phase (e.g., phosphate buffer at pH 7.4) and an organic phase (n-octanol).

-

Saturate the n-octanol with the aqueous buffer and vice versa by mixing them and allowing the phases to separate. This pre-saturation is crucial to prevent volume changes during the experiment.

-

-

Partitioning:

-

Accurately weigh a small amount of Ondansetron and dissolve it in one of the phases (typically the one in which it is more soluble).

-

Add a precise volume of the pre-saturated n-octanol and a precise volume of the pre-saturated aqueous buffer to a sealed container (e.g., a glass flask). The ratio of the volumes can be adjusted depending on the expected lipophilicity of the compound.

-

Agitate the container at a constant temperature for a sufficient period (often 24-72 hours) to ensure that equilibrium is reached between the two phases.

-

-

Phase Separation and Analysis:

-

After equilibration, stop the agitation and allow the two phases to separate completely. Centrifugation can be used to accelerate this process.

-

Carefully sample a precise aliquot from each phase, ensuring no cross-contamination.

-

Determine the concentration of Ondansetron in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC). A calibration curve with standard solutions of known concentrations is required for accurate quantification.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.

-

LogP is the base-10 logarithm of the partition coefficient: LogP = log₁₀ ([Ondansetron]ₙ₋ₒ꜀ₜₐₙₒₗ / [Ondansetron]ₐᵩᵤₑₒᵤₛ)

-

Determination of Equilibrium Solubility

Equilibrium solubility is the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.

Methodology:

-

Sample Preparation:

-

Add an excess amount of the solid compound (Ondansetron) to a vial containing a known volume of the solvent (e.g., a specific buffer solution). The excess solid is necessary to ensure a saturated solution is formed.

-

-

Equilibration:

-

Seal the vial and place it in a shaker or incubator at a controlled temperature (e.g., 37 ± 1 °C for physiological relevance).

-

Agitate the mixture for an extended period (e.g., 24-72 hours) to allow the system to reach thermodynamic equilibrium. Periodically check the concentration in the solution until it becomes constant.

-

-

Separation and Quantification:

-

After equilibration, separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtration through a chemically inert filter (e.g., a PTFE syringe filter) that does not bind the compound.

-

Analyze the clear filtrate using a validated analytical method like HPLC or UV-Vis spectroscopy to determine the concentration of the dissolved compound.

-

-

Reporting:

-

The determined concentration represents the equilibrium solubility of the compound in that specific solvent at that temperature. It is typically reported in units of mg/mL or mol/L.

-

Visualizations

5-HT3 Receptor Signaling and Antagonism

The 5-HT3 receptor is a ligand-gated ion channel. Binding of serotonin (5-HT) opens the channel, leading to an influx of cations (Na⁺, K⁺, Ca²⁺), which causes neuronal depolarization and triggers the emetic reflex. 5-HT3 antagonists like Ondansetron competitively block the binding of serotonin, thereby preventing channel opening and subsequent signaling.

Caption: 5-HT3 receptor signaling pathway and its inhibition by an antagonist like Ondansetron.

Experimental Workflow for LogP Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the octanol-water partition coefficient (LogP).

Caption: A generalized workflow for determining LogP using the shake-flask method.

References

- 1. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 2. Ondansetron - Wikipedia [en.wikipedia.org]

- 3. Mechanism of the anti-emetic activity of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

Preclinical Development of 5-HT3 Antagonists for Chemotherapy-Induced Nausea and Vomiting (CINV): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core preclinical development process for 5-hydroxytryptamine-3 (5-HT3) receptor antagonists as a therapeutic strategy for managing chemotherapy-induced nausea and vomiting (CINV). This document details the underlying biological mechanisms, key experimental protocols for efficacy and safety assessment, and presents critical quantitative data for prominent 5-HT3 antagonists.

Introduction to 5-HT3 Antagonists and CINV

Chemotherapy-induced nausea and vomiting are debilitating side effects of many cancer treatments, significantly impacting a patient's quality of life. The discovery of the role of serotonin (5-hydroxytryptamine; 5-HT) and its 5-HT3 receptor in the emetic reflex was a pivotal moment in the development of effective antiemetic therapies. 5-HT3 receptors are ligand-gated ion channels located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) in the brainstem.[1][2][3] Chemotherapeutic agents can damage enterochromaffin cells in the gut, leading to a massive release of serotonin. This serotonin then activates 5-HT3 receptors, initiating a signaling cascade that results in the sensations of nausea and the physical act of vomiting.[1][2]

5-HT3 receptor antagonists, often referred to as "setrons," are a class of drugs that competitively block the binding of serotonin to these receptors, thereby preventing the initiation of the emetic signal. The development of these antagonists has revolutionized the management of CINV. This guide focuses on the preclinical evaluation of these compounds, a critical phase in establishing their therapeutic potential.

Mechanism of Action and Signaling Pathway

The antiemetic effect of 5-HT3 antagonists is achieved through the blockade of 5-HT3 receptors at two primary locations:

-

Peripheral Action: In the gastrointestinal tract, they block 5-HT3 receptors on vagal afferent nerve endings. This prevents the emetic signals generated by chemotherapy-induced serotonin release from reaching the brainstem.

-

Central Action: They also act on 5-HT3 receptors located in the area postrema and the nucleus of the solitary tract within the brain's chemoreceptor trigger zone, further inhibiting the central emetic pathways.

Upon binding of serotonin, the 5-HT3 receptor, a non-selective cation channel, opens to allow the influx of sodium (Na+) and calcium (Ca2+) ions, leading to neuronal depolarization and the propagation of the emetic signal. 5-HT3 antagonists prevent this channel opening.

Below is a diagram illustrating the 5-HT3 receptor signaling pathway in the context of CINV and the mechanism of action of 5-HT3 antagonists.

Quantitative Preclinical Data

The preclinical evaluation of 5-HT3 antagonists involves quantifying their binding affinity, functional potency, efficacy in animal models, and pharmacokinetic properties. The following tables summarize key quantitative data for representative first and second-generation 5-HT3 antagonists.

Table 1: In Vitro Receptor Binding Affinity and Functional Potency

| Compound | Receptor Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) |

| Ondansetron | 0.4 - 7.6 | 1.9 - 10 |

| Granisetron | 0.02 - 2.1 | 0.5 - 5 |

| Palonosetron | ~0.1 | ~0.05 |

Note: Ki and IC50 values can vary depending on the specific assay conditions, radioligand used, and cell line or tissue preparation.

Table 2: Efficacy in Preclinical Models of CINV

| Compound | Animal Model | Emetogen | Efficacy (ED50) |

| Ondansetron | Ferret | Cisplatin (5-10 mg/kg, i.p.) | 0.01 - 0.1 mg/kg, i.v. |

| Granisetron | Ferret | Cisplatin (5-10 mg/kg, i.p.) | 0.001 - 0.01 mg/kg, i.v. |

| Palonosetron | Ferret | Cisplatin (5 mg/kg, i.p.) | ~0.001 mg/kg, i.v. |

| Ondansetron | Rat (Pica) | Cisplatin (6 mg/kg, i.p.) | Effective at 0.1-1 mg/kg, s.c. |

Note: ED50 values represent the dose required to produce a 50% reduction in the emetic response.

Table 3: Preclinical Pharmacokinetic Parameters

| Compound | Species | Half-life (t1/2), hours | Bioavailability (%) |

| Ondansetron | Rat | 0.5 - 0.7 | ~4 |

| Granisetron | Rat | ~0.8 | ~60 |

| Palonosetron | Rat | ~1.5 | Not widely reported |

| Ondansetron | Dog | 1.5 - 2.5 | ~15 |

| Granisetron | Dog | 4 - 9 | ~60 |

Note: Pharmacokinetic parameters can vary significantly between species and with the route of administration.

Key Experimental Protocols

Detailed and standardized protocols are essential for the reliable preclinical evaluation of 5-HT3 antagonists.

In Vitro Assays

This assay determines the affinity of a test compound for the 5-HT3 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound for the 5-HT3 receptor.

Materials:

-

Cell membranes expressing the 5-HT3 receptor (e.g., from HEK293 cells)

-

Radioligand (e.g., [3H]-Granisetron)

-

Test compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

96-well filter plates

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled 5-HT3 antagonist.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

This assay measures the ability of a test compound to inhibit the functional response of the 5-HT3 receptor, which is an increase in intracellular calcium upon activation.

Objective: To determine the potency (IC50) of a test compound in inhibiting serotonin-induced calcium influx.

Materials:

-

Cells stably expressing the 5-HT3 receptor (e.g., HEK293 or NG108-15 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Serotonin (5-HT)

-

Test compound

-

Assay buffer

-

Fluorescence plate reader

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Load the cells with a calcium-sensitive fluorescent dye.

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Stimulate the cells with a fixed concentration of serotonin to activate the 5-HT3 receptors.

-

Immediately measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.

-

The IC50 value (concentration of the antagonist that inhibits 50% of the maximal serotonin response) is determined by non-linear regression analysis.

In Vivo Models

The ferret is considered a gold-standard model for CINV studies as its emetic reflex is similar to that of humans.

Objective: To evaluate the anti-emetic efficacy of a test compound against cisplatin-induced acute and delayed emesis.

Materials:

-

Male ferrets

-

Cisplatin

-

Test compound

-

Vehicle for drug administration

-

Observation cages with video recording

Procedure:

-

Acclimatize ferrets to the observation cages.

-

Administer the test compound or vehicle at a predetermined time before cisplatin administration.

-

Administer cisplatin (typically 5-10 mg/kg, intraperitoneally) to induce emesis.

-

Observe the animals continuously for a defined period (e.g., 4-8 hours for acute emesis and up to 72 hours for delayed emesis) via video recording.

-

Quantify the number of retches and vomits for each animal.

-

Calculate the percentage inhibition of emesis for each dose of the test compound compared to the vehicle control group.

-

Determine the ED50 value of the test compound.

Rats do not vomit, but they exhibit pica, the consumption of non-nutritive substances like kaolin clay, in response to emetic stimuli. This behavior is used as a surrogate marker for nausea.

Objective: To assess the ability of a test compound to inhibit cisplatin-induced pica.

Materials:

-

Male rats

-

Cisplatin

-

Test compound

-

Vehicle for drug administration

-

Standard rat chow

-

Kaolin pellets

-

Metabolic cages

Procedure:

-

House rats individually in metabolic cages and provide them with pre-weighed amounts of standard chow and kaolin pellets.

-

Acclimatize the rats to the presence of kaolin for several days and establish a baseline of consumption.

-

Administer the test compound or vehicle prior to cisplatin.

-

Administer cisplatin (typically 3-6 mg/kg, intraperitoneally) to induce pica.

-

Measure the consumption of kaolin and chow, as well as body weight, daily for a period of 24-72 hours.

-

The anti-nausea effect of the test compound is determined by its ability to reduce kaolin consumption compared to the vehicle-treated group.

Conclusion

The preclinical development of 5-HT3 antagonists for CINV is a well-established process that relies on a combination of in vitro and in vivo models to characterize the pharmacological profile of new chemical entities. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to design and execute robust preclinical studies. A thorough understanding of these methodologies is crucial for the successful identification and advancement of novel and improved 5-HT3 antagonists to address the unmet needs in the management of CINV.

References

A Technical Guide to the Identification and Validation of Novel Phytoconstituents as 5-HT3 Receptor Antagonists

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 5-hydroxytryptamine-3 (5-HT3) receptor, a ligand-gated ion channel, is a well-established therapeutic target for conditions such as chemotherapy-induced nausea and vomiting (CINV) and irritable bowel syndrome (IBS).[1][2] The success of synthetic "setron" drugs has highlighted the value of 5-HT3 antagonism. This guide explores the significant potential of phytoconstituents—bioactive compounds derived from plants—as a source for novel 5-HT3 antagonists. We provide a comprehensive overview of the 5-HT3 receptor's signaling mechanism, detail the experimental methodologies required for the identification and characterization of new antagonists, and present a summary of known active phytoconstituents. This document serves as a technical resource for the discovery and preclinical development of next-generation, plant-derived 5-HT3 receptor-targeted therapeutics.

The 5-HT3 Receptor: Structure and Signaling Pathway

The 5-HT3 receptor is unique among serotonin receptors as it is a member of the Cys-loop superfamily of ligand-gated ion channels, rather than a G-protein coupled receptor.[3][4] Functional receptors are pentameric structures, composed of five subunits arranged around a central ion-conducting pore.[3] While homopentameric receptors consisting of only 5-HT3A subunits are functional, heteromeric receptors (e.g., 5-HT3A and 5-HT3B subunits) are also prevalent.

These receptors are located on neurons in both the central and peripheral nervous systems (CNS and PNS). High densities are found in brain regions critical for the vomiting reflex, such as the area postrema and solitary tract nucleus, as well as in the gastrointestinal (GI) tract.

Upon binding of serotonin (5-HT), the receptor channel opens, allowing for a rapid influx of cations, primarily sodium (Na+) and potassium (K+), with a smaller contribution from calcium (Ca2+). This influx leads to the depolarization of the neuronal membrane, triggering an excitatory response and propagating a signal. Antagonists work by binding to the receptor, often competitively, to prevent this channel opening.

Caption: 5-HT3 receptor signaling and mechanism of antagonism.

Identified Phytoconstituents with 5-HT3 Antagonist Activity

Bioassay-guided fractionation of plant extracts has led to the discovery of numerous phytoconstituents with significant 5-HT3 receptor antagonistic properties. These compounds belong to diverse chemical classes, including alkaloids, terpenoids, and phenylpropanoids. Their activity offers a promising foundation for developing new therapeutics for emesis, IBS, and various neurological disorders.

| Phytoconstituent | Plant Source(s) | Chemical Class | IC50 Value (µM) | Assay/Model | Reference(s) |

| -Gingerol | Zingiber officinale (Ginger) | Phenylpropanoid | 46 (approx.) | Xenopus oocytes | |

| -Shogaol | Zingiber officinale (Ginger) | Phenylpropanoid | 128 times lower than zingerone | Vagal afferent neurons | |

| Galanolactone | Zingiber officinale (Ginger) | Diterpenoid | 4.93 | 5-HT3A receptor antagonism | |

| Boldine | Lindera aggregata | Aporphine Alkaloid | 0.53 ± 0.15 | Xenopus oocytes (5-HT3A) | |

| Leonurine | Leonurus japonicus | Alkaloid | 2.17 ± 0.15 | Xenopus oocytes (5-HT3A) | |

| Menthol | Mentha piperita (Peppermint) | Monoterpene | Low to middle µM range | HEK293 cells | |

| Capsaicin | Capsicum species | Vanilloid | 98 | Xenopus oocytes | |

| Eugenol | Syzygium aromaticum (Clove) | Phenylpropanoid | 1159 | Xenopus oocytes | |

| Vanillin | Vanilla planifolia | Phenolic aldehyde | 4744 | Xenopus oocytes | |

| Tannic Acid | Various (Kampo medicine) | Polyphenol | 137 ± 22 | Xenopus oocytes | |

| Schizandrin | Various (Kampo medicine) | Lignan | 48.2 ± 4.1 | Xenopus oocytes |

Experimental Protocols for Identification and Validation

A multi-step approach is essential for the successful identification and characterization of novel phytoconstituents as 5-HT3 antagonists. This process begins with broad screening and progresses to specific functional and in vivo validation.

Caption: General workflow for identifying phytoconstituent 5-HT3 antagonists.

In Vitro Assays

This assay determines the affinity of a test compound for the 5-HT3 receptor by measuring its ability to displace a known radiolabeled antagonist.

-

Objective: To determine the binding affinity (Ki) of a phytoconstituent for the 5-HT3 receptor.

-

Materials:

-

Cell membranes from HEK293 or other suitable cells stably expressing human 5-HT3 receptors.

-

Radiolabeled 5-HT3 antagonist (e.g., [3H]granisetron).

-

Test phytoconstituents at various concentrations.

-

Binding buffer (e.g., Tris-HCl with appropriate salts).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Protocol:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.

-

Allow the mixture to reach equilibrium (e.g., 60 minutes at room temperature).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from unbound radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Convert the IC50 value to an affinity constant (Ki) using the Cheng-Prusoff equation.

-

This electrophysiological technique directly measures the functional effect of a compound on the ion channel activity of the 5-HT3 receptor.

-

Objective: To functionally characterize the antagonistic activity and determine the IC50 of a phytoconstituent.

-

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding human 5-HT3A (and optionally 5-HT3B) subunits.

-

Microinjection apparatus.

-

TEVC setup (amplifier, electrodes, perfusion system).

-

Recording solution (e.g., Ringer's solution).

-

5-HT solution (agonist).

-

Test phytoconstituent solutions.

-

-

Protocol:

-

Inject the cRNA for the 5-HT3 receptor subunits into the cytoplasm of stage V-VI Xenopus oocytes.

-

Incubate the oocytes for 2-5 days to allow for receptor expression on the cell membrane.

-

Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording). Clamp the membrane potential at a holding potential of -60 to -80 mV.

-

Apply a saturating concentration of 5-HT (e.g., 10 µM) to elicit an inward current (I_5-HT).

-

Wash out the 5-HT and allow the receptor to recover.

-

Pre-incubate the oocyte with the test phytoconstituent for 1-2 minutes.

-

Co-apply the 5-HT solution along with the test phytoconstituent and record the resulting current.

-

Repeat steps 5-7 with increasing concentrations of the test compound to generate a dose-response curve.

-

Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal 5-HT-induced current.

-

Ex Vivo Assays

This classic pharmacological preparation assesses the ability of a compound to inhibit 5-HT-induced smooth muscle contractions, which are mediated in part by 5-HT3 receptors on enteric neurons.

-

Objective: To evaluate the functional antagonism of a phytoconstituent in a native tissue environment.

-

Materials:

-

Segments of guinea pig or rat terminal ileum.

-

Organ bath setup with a force-displacement transducer.

-

Physiological salt solution (e.g., Tyrode's solution), aerated with carbogen (95% O2, 5% CO2) and maintained at 37°C.

-

5-HT (agonist).

-

Test phytoconstituent.

-

-

Protocol:

-

Mount a segment of the ileum in the organ bath containing the physiological salt solution under a resting tension (e.g., 1 g).

-

Allow the tissue to equilibrate for at least 60 minutes.

-

Establish a cumulative concentration-response curve for 5-HT to determine the EC50.

-

Wash the tissue and allow it to recover.

-

Incubate the tissue with the test phytoconstituent for a set period (e.g., 20-30 minutes).

-

Re-establish the 5-HT concentration-response curve in the presence of the antagonist.

-

A competitive antagonist will cause a rightward shift in the 5-HT curve without reducing the maximum response. Analyze this shift to determine the antagonist's potency.

-

In Vivo Behavioral Models

This is the gold-standard model for evaluating the anti-emetic potential of novel compounds.

-

Objective: To assess the in vivo anti-emetic efficacy of a lead phytoconstituent.

-

Animal Model: Ferrets or Suncus murinus (house musk shrew).

-

Protocol:

-

Acclimatize animals to the observation cages.

-

Administer the test phytoconstituent or vehicle control via an appropriate route (e.g., oral, intraperitoneal).

-

After a pre-treatment period (e.g., 30-60 minutes), administer an emetogenic dose of cisplatin.

-

Observe the animals continuously for a defined period (e.g., 4-6 hours) and record the number of retches and vomits.

-

Compare the emetic response in the drug-treated group to the vehicle control group to determine the percentage of inhibition.

-

Since 5-HT3 receptors are implicated in anxiety, antagonists are often screened for anxiolytic-like effects.

-

Objective: To evaluate the potential anxiolytic effects of a phytoconstituent.

-

Animal Model: Mice or rats.

-

Protocol:

-

Administer the test compound, vehicle, or a positive control (e.g., diazepam).

-

After the appropriate pre-treatment time, place the animal in the center of the elevated plus maze, which consists of two open arms and two closed arms.

-

Allow the animal to explore the maze for a set time (e.g., 5 minutes).

-

Record the time spent in the open arms and the number of entries into the open and closed arms.

-

Anxiolytic compounds typically increase the time spent and the number of entries into the open arms, without significantly altering total locomotor activity.

-

Conclusion and Future Directions

The plant kingdom represents a vast and largely untapped reservoir of chemical diversity for the discovery of novel 5-HT3 receptor antagonists. Phytoconstituents like boldine, galanolactone, and compounds from ginger have demonstrated potent antagonism, providing excellent starting points for drug development. The methodologies outlined in this guide provide a robust framework for identifying these molecules and validating their therapeutic potential. Future research should focus on systematic screening of plant libraries, detailed structure-activity relationship (SAR) studies of identified hits, and exploring the unique pharmacological profiles these natural compounds may offer, potentially leading to therapeutics with improved efficacy and side-effect profiles for a range of human diseases.

References

- 1. Natural compounds boldine and menthol are antagonists of human 5-HT3 receptors: implications for treating gastrointestinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 4. Frontiers | The serotonin 5-HT3 receptor: a novel neurodevelopmental target [frontiersin.org]

Methodological & Application

"protocol for in vivo testing of 5-HT3 antagonist 3 in rodent models"

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the in vivo evaluation of 5-HT3 receptor antagonists in rodent models. The methodologies outlined below are established assays for assessing the anti-emetic, anxiolytic, and cognitive-enhancing potential of novel chemical entities targeting the 5-HT3 receptor.

Introduction

The 5-HT3 receptor is a ligand-gated ion channel belonging to the Cys-loop superfamily.[1] Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor mediates fast excitatory neurotransmission.[1][2] These receptors are strategically located in the central and peripheral nervous systems, including high densities in the chemoreceptor trigger zone and the gastrointestinal tract, making them a key target for anti-emetic drugs.[3][4] Furthermore, their presence in limbic and cortical areas suggests a role in anxiety and cognition. This document details standardized protocols for evaluating the efficacy of 5-HT3 antagonists in these therapeutic areas using rodent models.

Signaling Pathway of the 5-HT3 Receptor

Activation of the 5-HT3 receptor by serotonin leads to the opening of a non-selective cation channel, resulting in the influx of sodium (Na+), potassium (K+), and calcium (Ca2+) ions. This influx causes membrane depolarization and neuronal excitation. The increase in intracellular Ca2+ can trigger various downstream signaling cascades. One such proposed pathway involved in emesis includes the activation of Calmodulin (CaM), which in turn activates Ca2+/calmodulin-dependent protein kinase II (CaMKII), leading to the phosphorylation of extracellular signal-regulated kinase (ERK).

Experimental Workflow for In Vivo Testing

The following diagram illustrates a general workflow for the in vivo assessment of a novel 5-HT3 antagonist.

Experimental Protocols

Anti-Emetic Activity: Cisplatin-Induced Pica in Rats

This model assesses the ability of a 5-HT3 antagonist to reduce pica (the consumption of non-nutritive substances), which is an analogue of emesis in rodents.

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250 g)

-

Cisplatin

-

Kaolin (hydrated aluminum silicate)

-

Standard rat chow and water

-

Metabolic cages for individual housing

-

5-HT3 antagonist test compound

Procedure:

-

Acclimatization: House rats individually in metabolic cages for at least 3 days before the experiment to adapt to the environment and the presence of kaolin. Provide free access to standard chow, water, and a pre-weighed amount of kaolin.

-

Baseline Measurement: For 2 days prior to drug administration, measure daily consumption of kaolin, food, and water to establish a baseline.

-

Drug Administration: On the test day, administer the 5-HT3 antagonist or vehicle (e.g., saline) via the desired route (e.g., intraperitoneally, i.p.).

-

Cisplatin Induction: 30 minutes after the test compound administration, inject cisplatin (6 mg/kg, i.p.) to induce pica.

-

Data Collection: Measure kaolin, food, and water consumption at 24, 48, and 72 hours post-cisplatin injection.

-

Data Analysis: The primary endpoint is the amount of kaolin consumed. A significant reduction in kaolin intake in the drug-treated group compared to the vehicle-control group indicates anti-emetic activity. Analyze data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

Quantitative Data Summary:

| Treatment Group | Dose (mg/kg, i.p.) | Kaolin Consumption (g) at 24h (Mean ± SEM) | % Inhibition of Pica |

| Vehicle + Cisplatin | - | 5.8 ± 0.6 | - |

| Granisetron + Cisplatin | 1.0 | 2.1 ± 0.4 | 63.8% |

| p < 0.05 compared to Vehicle + Cisplatin group. Data is illustrative and based on findings from similar studies. |

Anxiolytic Activity: Elevated Plus Maze (EPM) in Mice

The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

Materials:

-

Male Swiss albino mice (20-30 g)

-

Elevated plus maze apparatus (two open arms and two closed arms)

-

Video tracking software (e.g., ANY-maze)

-

5-HT3 antagonist test compound

-

Standard anxiolytic drug (e.g., Diazepam)

Procedure:

-

Acclimatization: Allow mice to habituate to the testing room for at least 30-60 minutes before the experiment.

-

Drug Administration: Administer the 5-HT3 antagonist, vehicle, or a positive control (e.g., Diazepam, 1 mg/kg, i.p.) 30 minutes before the test.

-

Test Procedure: Place the mouse in the center of the maze, facing an open arm. Allow the mouse to explore the maze freely for 5 minutes.

-

Data Collection: Record the number of entries and the time spent in the open and closed arms using video tracking software.

-

Data Analysis: The primary measures of anxiolytic activity are an increase in the percentage of time spent in the open arms and an increase in the percentage of open arm entries. Analyze data using appropriate statistical tests. After each trial, clean the maze with 70% ethanol to remove olfactory cues.

Quantitative Data Summary:

| Treatment Group | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SD) | % Open Arm Entries (Mean ± SD) |

| Vehicle | - | 15.2 ± 3.1 | 22.5 ± 4.3 |

| Ondansetron | 0.08 | 28.7 ± 4.5 | 35.1 ± 5.2 |

| Ondansetron | 0.16 | 32.1 ± 5.1 | 39.8 ± 6.1 |

| Diazepam | 1.0 | 38.4 ± 6.2 | 45.3 ± 7.0 |

| *p < 0.001 compared to vehicle group. Data is illustrative and based on findings from similar studies. |

Cognitive Enhancement: Morris Water Maze (MWM) in Rats

The MWM is a test of spatial learning and memory that is dependent on the hippocampus.

Materials:

-

Male Wistar rats (250-300 g)

-

Circular water tank ( Morris water maze)

-

Submerged escape platform

-

Video tracking system

-

5-HT3 antagonist test compound

-

Cognitive impairment inducing agent (e.g., scopolamine)

Procedure:

-

Acclimatization: Handle the rats for a few days before the experiment. Allow them to acclimatize to the testing room for at least 60 minutes before each session.

-

Training (Acquisition Phase):

-

Conduct training for 4-5 consecutive days, with 4 trials per day for each rat.

-

For each trial, gently place the rat into the water at one of four quasi-random starting positions, facing the wall of the tank.

-

Allow the rat to swim and find the hidden platform. The trial ends when the rat climbs onto the platform or after a maximum of 60-90 seconds.

-

If the rat fails to find the platform within the time limit, guide it to the platform and allow it to remain there for 15-30 seconds.

-

The inter-trial interval is typically 15-30 seconds.

-

-

Drug Administration: Administer the 5-HT3 antagonist or vehicle daily before the training sessions, especially if testing for effects on acquisition. To test for effects on memory retrieval, administer the drug before the probe trial.

-

Probe Trial (Memory Retention): On the day after the last training session, remove the platform and allow the rat to swim freely for 60 seconds.

-

Data Collection: Record the escape latency (time to find the platform) and path length during training. During the probe trial, record the time spent in the target quadrant (where the platform was located).

-

Data Analysis: A shorter escape latency and path length during training indicate learning. A significant increase in the time spent in the target quadrant during the probe trial indicates memory retention.

Quantitative Data Summary:

| Treatment Group | Dose (mg/kg, i.p.) | Escape Latency on Day 4 (s, Mean ± SEM) | Time in Target Quadrant in Probe Trial (s, Mean ± SEM) |

| Vehicle | - | 35.2 ± 4.1 | 18.5 ± 2.3 |

| Scopolamine (Cognitive Impairment) | 1.0 | 55.8 ± 5.3 | 10.2 ± 1.8 |

| Scopolamine + Granisetron | 3.0 | 40.1 ± 4.5# | 16.8 ± 2.1# |

| *p < 0.05 compared to Vehicle group. #p < 0.05 compared to Scopolamine group. Data is illustrative and based on findings from similar studies demonstrating the potential for 5-HT3 antagonists to reverse cognitive deficits. |

References

- 1. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 2. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancement and impairment of cognitive behaviour in Morris water maze test by methylphenidate to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing 5-HT3 Antagonists in Electrophysiological Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-hydroxytryptamine type 3 (5-HT3) receptor is a member of the Cys-loop superfamily of ligand-gated ion channels.[1][2] Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor directly forms a cation-selective channel.[1][3] When activated by serotonin (5-hydroxytryptamine or 5-HT), this channel opens, allowing the influx of cations such as Na+, K+, and Ca2+, which leads to rapid neuronal depolarization and excitatory responses.[1] These receptors are strategically located in the central and peripheral nervous systems, playing a crucial role in various physiological processes, including emesis, gut motility, and neurotransmitter release.

5-HT3 antagonists, often recognized by the "-setron" suffix, are a class of drugs that competitively block the action of serotonin at 5-HT3 receptors. This blockade prevents the opening of the ion channel, thereby inhibiting the excitatory neuronal signaling. This mechanism of action makes 5-HT3 antagonists highly effective as antiemetics, particularly in managing chemotherapy-induced nausea and vomiting.

Electrophysiological assays are indispensable tools for characterizing the function of ion channels like the 5-HT3 receptor and for evaluating the efficacy and mechanism of action of antagonists. Techniques such as two-electrode voltage clamp (TEVC) and patch-clamp allow for precise measurement of the ionic currents flowing through these channels in response to agonists and the inhibitory effects of antagonists. These assays are fundamental in the drug discovery and development process for novel 5-HT3 receptor modulators.

5-HT3 Receptor Signaling Pathway

The binding of serotonin to the 5-HT3 receptor initiates a rapid signaling cascade. The receptor itself is an ion channel, and its activation directly leads to changes in the cell's membrane potential.

Caption: 5-HT3 Receptor Signaling Pathway.

Quantitative Data: 5-HT3 Antagonist and Agonist Activity

The following tables summarize key quantitative data for common 5-HT3 receptor agonists and antagonists obtained from various in vitro assays.

Table 1: Agonist Activity at the Human 5-HT3A Receptor

| Agonist | Assay Type | Cell Type | Parameter | Value (nM) |

| Serotonin HCl | Calcium Flux | CHO-K1 | EC50 | 85.7 |

| 2-Methyl-5-hydroxytryptamine | Calcium Flux | CHO-K1 | EC50 | 147 |

| 1-(3-Chlorophenyl)biguanide | Calcium Flux | CHO-K1 | EC50 | 53 |

| Phenylbiguanide | Calcium Flux | CHO-K1 | EC50 | 1670 |

Table 2: Antagonist Activity at the Human 5-HT3A Receptor

| Antagonist | Assay Type | Cell Type | Parameter | Value (nM) |

| MDL72222 | Calcium Flux | CHO-K1 | IC50 | 0.915 |

| Ramosetron | Calcium Flux | CHO-K1 | IC50 | 0.0889 |

| Granisetron | Calcium Flux | CHO-K1 | IC50 | 0.249 |

| Zacopride | Calcium Flux | CHO-K1 | IC50 | 0.84 |

| Ondansetron | Patch Clamp | HEK 293 | IC50 | 0.44 |

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes

This protocol is designed for the functional characterization of 5-HT3 receptors and the evaluation of antagonist potency using the Xenopus oocyte expression system.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the 5-HT3 receptor subunit(s)

-

Collagenase solution

-

ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)

-

Microinjection setup

-

TEVC amplifier and data acquisition system

-

Glass microelectrodes (filled with 3 M KCl)

-

Perfusion system

-

Serotonin (agonist)

-

5-HT3 antagonist of interest

Procedure:

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

-

cRNA Injection: Inject oocytes with cRNA encoding the desired 5-HT3 receptor subunits and incubate in ND96 solution for 2-7 days to allow for receptor expression.

-

Electrode Preparation: Pull glass capillaries to create microelectrodes with a resistance of 0.5-5 MΩ when filled with 3 M KCl.

-

TEVC Recording Setup: Place an oocyte in the recording chamber and perfuse with ND96 solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

-

Voltage Clamping: Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.

-

Agonist Application: Perfuse the oocyte with a known concentration of serotonin (e.g., the EC50 concentration) to elicit an inward current.

-

Antagonist Application: To determine the inhibitory effect, pre-incubate the oocyte with the 5-HT3 antagonist for a defined period before co-application with serotonin.

-

Data Acquisition and Analysis: Record the peak inward current in the absence and presence of the antagonist. Generate concentration-response curves to calculate the IC50 of the antagonist.

Caption: Two-Electrode Voltage Clamp (TEVC) Experimental Workflow.

Whole-Cell Patch-Clamp Assay in Mammalian Cells

This protocol is suitable for studying the detailed biophysical and pharmacological properties of 5-HT3 receptors in a mammalian cell line.

Materials:

-

Mammalian cell line stably or transiently expressing 5-HT3 receptors (e.g., HEK293, CHO)

-

Cell culture reagents

-

External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH 7.4

-

Internal solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 11 EGTA, 2 ATP, 0.3 GTP, pH 7.2

-

Patch-clamp amplifier and data acquisition system

-

Glass micropipettes

-

Micromanipulator

-

Perfusion system

-

Serotonin (agonist)

-

5-HT3 antagonist of interest

Procedure:

-

Cell Culture: Culture the cells expressing 5-HT3 receptors on glass coverslips.

-

Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Whole-Cell Configuration: Place a coverslip in the recording chamber and perfuse with the external solution. Under a microscope, approach a cell with the micropipette and form a high-resistance (GΩ) seal. Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Voltage-Clamp Mode: Clamp the cell's membrane potential at a holding potential of -60 mV.

-

Drug Application: Rapidly apply serotonin to the cell using a perfusion system to evoke an inward current. To test the antagonist, pre-apply the compound before co-applying it with serotonin.

-

Data Analysis: Measure the peak amplitude of the serotonin-evoked current in the presence and absence of the antagonist. Calculate the percentage of inhibition and determine the IC50 value from a concentration-response curve.

Mechanism of 5-HT3 Antagonist Action